Muscarinic Receptor Subtype Selectivity: M3 versus M2 Fold Ratio Compared Across Five Antimuscarinics
Tolterodine exhibits near-equivalent affinity for M2 and M3 muscarinic receptor subtypes, with an M3/M2 fold selectivity of 1.1. In contrast, oxybutynin shows 10.0-fold M3 preference, solifenacin 12.5-fold, darifenacin 58.2-fold, and fesoterodine 1.0-fold [1]. Tolterodine's balanced profile enables functional bladder selectivity without relying on subtype-selective binding, a mechanism distinct from highly M3-selective agents that derive their therapeutic window through receptor subtype preference alone.
| Evidence Dimension | M3 versus M2 muscarinic receptor fold selectivity (ratio of Ki values) |
|---|---|
| Target Compound Data | Tolterodine: M3/M2 = 1.1 |
| Comparator Or Baseline | Oxybutynin: 10.0; Solifenacin: 12.5; Darifenacin: 58.2; Fesoterodine: 1.0 |
| Quantified Difference | Tolterodine is 9.1-fold less M3-selective than oxybutynin and 52.9-fold less than darifenacin |
| Conditions | Radioligand binding affinity (Ki) ratios calculated from receptor-binding studies using human recombinant muscarinic receptors [1] |
Why This Matters
This balanced M2/M3 profile is the mechanistic basis for tolterodine's differentiated tolerability, directly informing therapeutic selection when dry mouth or CNS side-effect risk drives procurement decisions.
- [1] Abrams P, Andersson KE. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects. CNS Neurosci Ther. 2011;18(2):167-174. Table 1. View Source
